molecular formula C22H26N2O5 B4808116 Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B4808116
M. Wt: 398.5 g/mol
InChI Key: CVJAAUBSOABKGD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-methylphenylamino group allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The methoxy groups may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the 4-methylphenylamino group, resulting in different chemical properties.

    Methyl 6,7-dimethoxy-2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The unique combination of the 4-methylphenylamino group and the methoxy-substituted tetrahydroisoquinoline core distinguishes Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate from other similar compounds

Properties

IUPAC Name

methyl 6,7-dimethoxy-2-[2-(4-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-14-5-7-17(8-6-14)23-21(25)13-24-12-16-11-20(28-3)19(27-2)10-15(16)9-18(24)22(26)29-4/h5-8,10-11,18H,9,12-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJAAUBSOABKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CC3=CC(=C(C=C3CC2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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